(E)-(2-Cyclopropylvinyl)boronic acid
Overview
Description
(E)-(2-Cyclopropylvinyl)boronic acid, also known as CPVBA, is a versatile boronic acid derivative that is widely used in organic synthesis, catalysis and medicinal chemistry. CPVBA has a unique structure, with a boron atom bonded to a cyclopropyl group and a vinyl group, which makes it an attractive reagent for a variety of reactions. In addition, its stability and reactivity make it an attractive choice for a variety of applications.
Scientific Research Applications
Sensing Applications
(E)-(2-Cyclopropylvinyl)boronic acid: is utilized in the development of sensors due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the creation of both homogeneous assays and heterogeneous detection systems, which can operate at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
This compound plays a significant role in biological labelling and protein manipulation. The boronic acid moiety can be used to modify proteins, which is essential for understanding protein function and interaction . It also aids in cell labelling, providing a method to track and analyze cellular processes.
Therapeutic Development
Boronic acids, including (E)-(2-Cyclopropylvinyl)boronic acid , are being explored for their potential in therapeutic development. Their interaction with various biological molecules can lead to the creation of new drugs, particularly those targeting enzymatic pathways or metabolic processes .
Separation Technologies
In the field of separation technologies, (E)-(2-Cyclopropylvinyl)boronic acid can be employed for the purification and separation of glycosylated products. Its selective binding properties make it an excellent tool for chromatographic techniques .
Material Science
The compound is also significant in material science, where it is used in crystal engineering and the construction of polymers with reversible properties. These applications are vital for developing smart materials that respond to environmental stimuli .
Drug Delivery Systems
(E)-(2-Cyclopropylvinyl)boronic acid: is instrumental in creating feedback-controlled drug delivery systems. Its ability to recognize and bind to specific molecules like glucose makes it suitable for use in insulin delivery devices, where precise control of drug release is necessary .
Mechanism of Action
Target of Action
(E)-(2-Cyclopropylvinyl)boronic acid, like other boronic acids, is known to interact with various biological targets. One of the primary targets of boronic acids is proteins with diol and polyol motifs . Boronic acids can also form bonds with nucleophilic amino acid side chains such as that of serine . These interactions allow boronic acids to modulate the activity of these proteins, influencing various cellular processes.
Mode of Action
The interaction of (E)-(2-Cyclopropylvinyl)boronic acid with its targets primarily involves the formation of cyclic boronate esters with diols . This is a reversible process, allowing the boronic acid to dynamically interact with its targets . The boronic acid moiety can also form a reversible covalent interaction with a serine residue, enhancing the stabilization of the protein .
Biochemical Pathways
The biochemical pathways affected by (E)-(2-Cyclopropylvinyl)boronic acid are likely to be diverse, given the broad reactivity of boronic acids. Boronic acids have been shown to interfere in signalling pathways and inhibit enzymes . The specific pathways affected by (E)-(2-Cyclopropylvinyl)boronic acid would depend on the specific proteins it interacts with in the cell.
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by their interactions with biological molecules. For instance, boronic acid-based proteasome inhibitors like Bortezomib and Ixazomib, which are FDA-approved drugs, can serve as templates for understanding the pharmacokinetics and role of boronic acid ligands . The ADME properties of (E)-(2-Cyclopropylvinyl)boronic acid would be influenced by factors such as its solubility, stability, and interactions with proteins and other biomolecules.
Result of Action
The molecular and cellular effects of (E)-(2-Cyclopropylvinyl)boronic acid’s action would depend on the specific targets it interacts with. For instance, if it targets an enzyme, it could inhibit the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in . The specific effects would need to be determined through experimental studies.
Action Environment
The action of (E)-(2-Cyclopropylvinyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . In addition, the presence of diols or other nucleophiles can influence the formation of boronate esters . Understanding these factors can help in optimizing the use of (E)-(2-Cyclopropylvinyl)boronic acid in different applications.
properties
IUPAC Name |
[(E)-2-cyclopropylethenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO2/c7-6(8)4-3-5-1-2-5/h3-5,7-8H,1-2H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVKAPKXOICSX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1CC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1CC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717002 | |
Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(2-Cyclopropylvinyl)boronic acid | |
CAS RN |
903510-64-5 | |
Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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